molecular formula C10H20N2O3S2 B14668635 S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate CAS No. 40283-57-6

S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate

Cat. No.: B14668635
CAS No.: 40283-57-6
M. Wt: 280.4 g/mol
InChI Key: ITVNCWVUKPYKMU-UHFFFAOYSA-N
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Description

S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclohexylamine with ethyl isothiocyanate to form an intermediate, which is then reacted with formaldehyde and hydrogen sulfide to produce the final compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates and other sulfur-containing products.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonates, thiols, and substituted thiosulfates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases and conditions.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in substitution reactions with electrophilic species. It can also undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate include other thiosulfates and sulfur-containing organic compounds, such as:

  • Sodium thiosulfate
  • Ammonium thiosulfate
  • Potassium thiosulfate

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes a cyclohexyl group and an amidino moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

40283-57-6

Molecular Formula

C10H20N2O3S2

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylcyclohexane

InChI

InChI=1S/C10H20N2O3S2/c11-10(8-16-17(13,14)15)12-7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H2,11,12)(H,13,14,15)

InChI Key

ITVNCWVUKPYKMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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